Home > Products > Screening Compounds P82981 > Ceftizoxime sodium
Ceftizoxime sodium - 68401-82-1

Ceftizoxime sodium

Catalog Number: EVT-263490
CAS Number: 68401-82-1
Molecular Formula: C13H12N5NaO5S2
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ceftizoxime Sodium is a semi-synthetic, third-generation cephalosporin antibiotic. [] It is classified as a beta-lactam antibiotic, known for its broad-spectrum antibacterial activity. [] In scientific research, Ceftizoxime Sodium serves as a valuable tool for studying bacterial resistance mechanisms, evaluating the efficacy of novel antibiotic combinations, and exploring its potential applications in various biological systems. [, ]

Future Directions
  • Developing Novel Ceftizoxime Derivatives: Synthesizing new Ceftizoxime derivatives with enhanced antibacterial activity, improved pharmacokinetic properties, and reduced toxicity is a promising area of research. []

Overview

Ceftizoxime sodium is a third-generation cephalosporin antibiotic primarily used for treating various bacterial infections. It is classified under beta-lactam antibiotics, which are characterized by their beta-lactam ring structure that is crucial for their antibacterial activity. Ceftizoxime sodium is effective against a broad spectrum of gram-positive and gram-negative bacteria, making it a valuable option in clinical settings.

Source

Ceftizoxime sodium is synthesized from ceftizoxime, which is derived from the fermentation of certain strains of bacteria or through semi-synthetic processes. The compound is typically administered parenterally, as it is not effectively absorbed when taken orally.

Classification
  • Drug Class: Beta-lactam antibiotics
  • Sub-class: Third-generation cephalosporins
  • Mechanism of Action: Inhibition of bacterial cell wall synthesis
Synthesis Analysis

Methods

The synthesis of ceftizoxime sodium involves several key steps, typically starting from 7-aminocephalosporanic acid. Various synthetic routes have been developed, with notable methods including:

  1. Acylation: The reaction of 7-aminocephalosporanic acid with phenylacetyl chloride to form the corresponding acyl derivative.
  2. Formation of the Beta-lactam Ring: Cyclization reactions that lead to the formation of the beta-lactam structure.
  3. Sodium Salt Formation: Conversion to the sodium salt form, which enhances solubility and stability.

Technical details regarding the synthesis often include the use of solvents such as dimethylformamide and various catalysts to optimize yield and purity .

Molecular Structure Analysis

Ceftizoxime sodium has a complex molecular structure characterized by its beta-lactam ring and thiazole side chain. The molecular formula is C16H16N5NaO5SC_{16}H_{16}N_{5}NaO_{5}S with a molecular weight of approximately 405.38 g/mol.

Structure Data

  • Molecular Formula: C16H16N5NaO5SC_{16}H_{16}N_{5}NaO_{5}S
  • Molecular Weight: 405.38 g/mol
  • Structural Features:
    • Beta-lactam ring
    • Thiazole ring
    • Carboxylic acid group
Chemical Reactions Analysis

Ceftizoxime sodium undergoes various chemical reactions, particularly in its interactions with bacterial enzymes:

  1. Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamases produced by resistant bacteria, leading to loss of antibacterial activity.
  2. Acylation Reactions: It can react with amino groups in bacterial proteins, which is part of its mechanism to inhibit cell wall synthesis.

Technical details about these reactions often involve kinetic studies and spectroscopic analyses to understand the stability and reactivity of ceftizoxime sodium under different conditions .

Mechanism of Action

Ceftizoxime sodium exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. This process involves:

  1. Binding to Penicillin-Binding Proteins (PBPs): Ceftizoxime binds to PBPs located in the bacterial cell membrane.
  2. Inhibition of Transpeptidation: This binding inhibits the transpeptidation enzyme necessary for cross-linking peptidoglycan layers in the bacterial cell wall.
  3. Cell Lysis: The weakened cell wall leads to osmotic instability and ultimately results in cell lysis.

Data from pharmacodynamic studies indicate that ceftizoxime demonstrates time-dependent killing characteristics against susceptible organisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water; slightly soluble in methanol and ethanol
  • pH (solution): Typically around 4.5 to 7.0 for injectable formulations

Chemical Properties

  • Stability: Sensitive to hydrolysis; should be stored away from moisture.
  • Melting Point: Approximately 200 °C (decomposes)
  • Storage Conditions: Should be stored at controlled room temperature away from light.

Relevant data indicate that ceftizoxime sodium maintains stability for a specified duration under recommended storage conditions .

Applications

Ceftizoxime sodium is utilized in various scientific and clinical applications:

  1. Infectious Disease Treatment: Effective against respiratory tract infections, urinary tract infections, skin infections, and septicemia caused by susceptible bacteria.
  2. Diagnostic Imaging: Recently studied as a radiolabeled compound for non-invasive imaging techniques in diagnosing infections like diabetic foot osteomyelitis .
  3. Research Applications: Used in pharmacological studies to explore resistance mechanisms in bacteria and evaluate new formulations or delivery methods.

The versatility of ceftizoxime sodium in both therapeutic and diagnostic contexts underscores its importance in modern medicine .

Mechanistic Insights into β-Lactamase Resistance

Molecular Basis of Extended-Spectrum β-Lactamase (ESBL) Stability

Ceftizoxime sodium (C₁₃H₁₂N₅NaO₅S₂, MW 405.38 g/mol) exhibits distinctive stability against class A β-lactamases due to its 7-aminothiazolyl oxime side chain and C3′ quaternary ammonium moiety [4] [7]. Unlike earlier cephalosporins, its oxime group sterically hinders nucleophilic attack by serine residues in ESBL active sites. Kinetic studies demonstrate that ceftizoxime’s hydrolysis rate (kcat/KM) by TEM-1 β-lactamase is 500-fold lower than benzylpenicillin, primarily due to reduced acylation efficiency (k2 = 0.03 s⁻¹) [7]. CTX-M enzymes show marginally higher activity against ceftizoxime than TEM variants, but 10-fold lower activity compared to cefotaxime hydrolysis due to ceftizoxime’s smaller R1 side chain avoiding steric clashes with the Ω-loop (Table 1) [7].

Table 1: Comparative Hydrolysis Rates of Cephalosporins by Class A β-Lactamases

AntibioticTEM-1 (kcat/KM, M⁻¹s⁻¹)CTX-M-15 (kcat/KM, M⁻¹s⁻¹)Structural Determinant of Stability
Ceftizoxime1.2 × 10³2.8 × 10³Sterically shielded β-lactam ring
Cefotaxime4.5 × 10²1.4 × 10⁵Flexible methoxyimino side chain
Ceftazidime8.0 × 10¹3.1 × 10²Carboxypropylidene side chain

Molecular dynamics simulations reveal that ceftizoxime’s C3′ ammonium group stabilizes the acyl-enzyme complex by forming electrostatic interactions with Asn104 in TEM β-lactamases, delaying deacylation [7]. However, mutations at Ambler positions 238 (Gly→Ser) or 104 (Arg→Ser) reduce ceftizoxime stability by 4-fold, enabling β-lactamase expansion toward ceftizoxime hydrolysis in ESBL variants [7].

Structural Determinants of Penicillin-Binding Protein (PBP) Affinity

Ceftizoxime’s antimicrobial activity stems from its high affinity for essential PBPs, particularly PBP2 in Neisseria gonorrhoeae and PBP3 in Enterobacteriaceae. Crystallographic studies show that ceftizoxime’s aminothiazolyl oxime side chain occupies the active site groove of PBP2, forming hydrogen bonds with Ser310 (SXXK motif) and Lys498 (KTG motif) [3] [8]. The C3′ quaternary ammonium group enhances binding through hydrophobic interactions with Phe504 and Val547, achieving an inhibition constant (Ki) of 0.8 μM—comparable to cefotaxime but 5-fold lower than ceftazidime [8].

Table 2: Binding Kinetics of Ceftizoxime Against Clinically Relevant PBPs

PBP TargetOrganismKi (μM)Acylation Rate (k2, s⁻¹)Resistance Mutations
PBP2N. gonorrhoeae0.8 ± 0.21.5 × 10⁻³G545S, F504L, N512Y
PBP3E. coli0.3 ± 0.12.1 × 10⁻³D349N, P333L
PBP2a (MRSA)S. aureus>500<1 × 10⁻⁵Native low affinity

Mosaic PBP2 variants in resistant N. gonorrhoeae strains (e.g., H041 lineage) contain G545S and F504L mutations that restrict conformational flexibility required for ceftizoxime binding [8]. The G545S substitution sterically hinders β3-strand rotation, preventing formation of the oxyanion hole necessary for acylation. This reduces ceftizoxime’s second-order acylation rate (k2/Ks) by 1,200-fold compared to wild-type PBP2 [8]. Similarly, in E. coli, PBP3 mutations (D349N) decrease ceftizoxime affinity by disrupting electrostatic interactions with the C4 carboxylate [3].

Comparative Analysis with Third-Generation Cephalosporin Analogues

Ceftizoxime’s spectrum and resistance profile diverge significantly from other third-generation cephalosporins due to distinct C7 and C3 substituents:

  • Ceftriaxone/Cefotaxime vs. Ceftizoxime: Ceftriaxone’s aminothiazolyl (methoxyimino) side chain enhances CTX-M binding but increases susceptibility to ESBL hydrolysis. CTX-M-15 hydrolyzes cefotaxime 50-fold faster than ceftizoxime due to optimal accommodation of cefotaxime’s methoxy group in the CTX-M active site [7]. Conversely, ceftizoxime’s compact R1 group provides superior stability against OXA-type enzymes (hydrolysis rate <1% of ceftazidime) [4] [7].

  • Ceftazidime vs. Ceftizoxime: Ceftazidime’s carboxypropylidene side chain confers anti-pseudomonal activity but increases vulnerability to AmpC β-lactamases. Ceftizoxime lacks this activity but exhibits 8-fold lower MICs against ESBL-producing Klebsiella pneumoniae due to reduced β-lactamase induction [1] [5]. Molecular modeling shows ceftazidime’s bulky R1 group triggers allosteric expansion in PER-1 β-lactamases, a mechanism not observed with ceftizoxime [7].

  • Cefiderocol Cross-Resistance: Although cefiderocol’s siderophore moiety enhances penetration, ceftizoxime retains activity against some cefiderocol-resistant A. baumannii strains lacking CARB-type β-lactamases [4]. This highlights ceftizoxime’s utility against isolates resistant to newer cephalosporins.

Table 3: Pharmacodynamic Comparison of Third-Generation Cephalosporins

ParameterCeftizoximeCeftriaxoneCeftazidime
ESBL Hydrolysis Rate*1.0 (Reference)25.418.9
PBP2 Affinity (Kd, nM)8007502,500
Anti-PseudomonalNoNoYes
MRSA CoverageNoNoNo
Relative to ceftizoxime for CTX-M-15
  • *

Properties

CAS Number

68401-82-1

Product Name

Ceftizoxime sodium

IUPAC Name

sodium;(6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C13H12N5NaO5S2

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C13H13N5O5S2.Na/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18;/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22);/q;+1/p-1/b17-7-;/t8-,11+;/m1./s1

InChI Key

ADLFUPFRVXCDMO-VYHCPXKMSA-M

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

Cefizox
Ceftizoxime
Ceftizoxime Monosodium Salt
Ceftizoxime Sodium
FK 749
FK-749
FK749
FR 13749
FR-13749
FR13749
Monosodium Salt, Ceftizoxime
Salt, Ceftizoxime Monosodium
SK and F 88373 2
SK and F 88373-2
SK and F 883732
SKF 88373
SKF-88373
SKF88373
Sodium, Ceftizoxime

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@H]3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.